molecular formula C17H30O7 B610257 Propargyl-PEG5-CH2CO2tBu CAS No. 2098489-63-3

Propargyl-PEG5-CH2CO2tBu

Cat. No.: B610257
CAS No.: 2098489-63-3
M. Wt: 346.42
InChI Key: ZYUYTWWDQAPZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Propargyl-PEG5-CH2CO2tBu is primarily designed to interact with azide-bearing compounds or biomolecules . The propargyl group in the compound serves as the reactive site for these targets .

Mode of Action

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage with azide-bearing compounds or biomolecules . The downstream effects of this reaction depend on the specific azide-bearing compound or biomolecule involved.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG (polyethylene glycol) component . The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This linkage can be used for various purposes, such as the attachment of drugs, probes, or other functional groups to biomolecules. The specific molecular and cellular effects depend on the nature of the azide-bearing compound or biomolecule involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne Click Chemistry reaction requires a copper catalyst . Additionally, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH and the presence of copper ions in the environment can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The propargyl group in Propargyl-PEG5-CH2CO2tBu can interact with azide-bearing enzymes, proteins, and other biomolecules. This interaction occurs via copper catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a stable triazole linkage with azide-bearing biomolecules. This occurs via copper catalyzed azide-alkyne Click Chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG5-CH2CO2tBu is synthesized through a multi-step process involving the attachment of a propargyl group to a PEG chain and the protection of the carboxyl group with a tert-butyl ester. The general synthetic route involves:

    PEGylation: The PEG chain is functionalized with a propargyl group.

    Protection: The carboxyl group is protected with a tert-butyl ester to prevent unwanted reactions during subsequent steps.

The reaction conditions typically involve the use of copper catalysts for the Click Chemistry reaction and acidic conditions for the hydrolysis of the tert-butyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG are functionalized with propargyl groups.

    Protection and Purification: The carboxyl groups are protected with tert-butyl esters, and the product is purified to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG5-CH2CO2tBu undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.

    Acidic Conditions: Employed to hydrolyze the tert-butyl group and release the carboxyl group.

Major Products Formed

    Triazole Linkages: Formed from the reaction of the propargyl group with azides.

    Free Carboxyl Group: Obtained after hydrolysis of the tert-butyl group.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYTWWDQAPZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl-PEG5-CH2CO2tBu
Reactant of Route 2
Reactant of Route 2
Propargyl-PEG5-CH2CO2tBu
Reactant of Route 3
Reactant of Route 3
Propargyl-PEG5-CH2CO2tBu
Reactant of Route 4
Reactant of Route 4
Propargyl-PEG5-CH2CO2tBu
Reactant of Route 5
Reactant of Route 5
Propargyl-PEG5-CH2CO2tBu
Reactant of Route 6
Reactant of Route 6
Propargyl-PEG5-CH2CO2tBu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.